molecular formula C12H20N2O2S B1424806 N1-Butyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine CAS No. 1219976-26-7

N1-Butyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine

Cat. No.: B1424806
CAS No.: 1219976-26-7
M. Wt: 256.37 g/mol
InChI Key: OPUNDGHLUOYUOK-UHFFFAOYSA-N
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Description

N1-Butyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine is an organic compound belonging to the class of sulfones. It is characterized by the presence of a butyl and a methyl group attached to the nitrogen atoms, and a methylsulfonyl group attached to the benzene ring. This compound is used in various research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Butyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine typically involves the reaction of 4-(methylsulfonyl)-1,3-benzenediamine with butyl bromide and methyl iodide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reactions .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production .

Chemical Reactions Analysis

Types of Reactions

N1-Butyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1-Butyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-Butyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine involves its interaction with specific molecular targets. The sulfonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-Butyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties such as increased polarity and the ability to participate in specific chemical reactions. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-N-butyl-1-N-methyl-4-methylsulfonylbenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2S/c1-4-5-8-14(2)10-6-7-12(11(13)9-10)17(3,15)16/h6-7,9H,4-5,8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUNDGHLUOYUOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=CC(=C(C=C1)S(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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